Cas no 1280936-63-1 (3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione)
1280936-63-1 structure
Product Name:3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
Numero CAS:1280936-63-1
MF:C17H17ClN2O2S
MW:348.847081899643
CID:6045076
PubChem ID:53542340
Update Time:2025-06-08
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1280936-63-1
- AKOS033064089
- 3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
- N-[(7-chloroquinolin-8-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
- Z1127169953
- EN300-26622897
- 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
-
- Inchi: 1S/C17H17ClN2O2S/c1-2-9-20(14-7-10-23(21,22)12-14)11-15-16(18)6-5-13-4-3-8-19-17(13)15/h1,3-6,8,14H,7,9-12H2
- Chiave InChI: OORNORLZOABFBS-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=CC=CN=C2C=1CN(CC#C)C1CCS(C1)(=O)=O
Proprietà calcolate
- Massa esatta: 348.0699267g/mol
- Massa monoisotopica: 348.0699267g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 565
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 58.6Ų
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622897-0.05g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
| Enamine | EN300-26622897-0.1g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
| Enamine | EN300-26622897-0.25g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-26622897-1.0g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
| Enamine | EN300-26622897-0.5g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-26622897-10.0g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
| Enamine | EN300-26622897-2.5g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
| Enamine | EN300-26622897-5.0g |
3-{[(7-chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione |
1280936-63-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 |
3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione Letteratura correlata
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
1280936-63-1 (3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti